molecular formula C23H16N4O5S2 B6553313 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040667-77-3

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553313
CAS No.: 1040667-77-3
M. Wt: 492.5 g/mol
InChI Key: DJIDJZQBVZMRJO-UHFFFAOYSA-N
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Description

Key substituents include:

  • A 1,3-benzodioxol-5-yl group linked via a 1,2,4-oxadiazole ring, which may enhance metabolic stability and π-π stacking interactions.
  • A methylsulfanyl bridge connecting the oxadiazole and thienopyrimidine moieties, influencing electronic properties and solubility.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5S2/c1-29-15-5-3-14(4-6-15)27-22(28)20-16(8-9-33-20)24-23(27)34-11-19-25-21(26-32-19)13-2-7-17-18(10-13)31-12-30-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIDJZQBVZMRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzodioxole moiety : Known for its bioactivity and presence in various natural products.
  • Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory activities.
  • Thienopyrimidine core : Commonly found in many pharmaceutical agents with diverse biological effects.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the oxadiazole and benzodioxole rings is believed to enhance these effects by interfering with microbial cell wall synthesis or function.

2. Anticancer Potential

Research has suggested that thienopyrimidine derivatives can inhibit cancer cell proliferation through multiple mechanisms:

  • Apoptosis Induction : Certain analogs have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : These compounds can disrupt the cell cycle, leading to growth inhibition in tumor cells.

3. Anti-inflammatory Effects

Compounds containing the benzodioxole structure are often linked to anti-inflammatory activity. Studies indicate that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a rationale for their use in inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence suggesting that these compounds may interact with specific receptors involved in cellular signaling pathways.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL.
Showed significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF7) with IC50 values ranging from 10 to 30 µM.
Identified anti-inflammatory properties through the inhibition of TNF-alpha production in LPS-stimulated macrophages.

Scientific Research Applications

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and potential applications based on available research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 378.44 g/mol

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The presence of the oxadiazole and benzodioxole groups in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. Preliminary studies on related structures suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Enzyme Inhibition

The thienopyrimidine scaffold is known for its ability to inhibit specific enzymes involved in cancer progression and inflammation. This compound may act as a selective inhibitor of kinases or other enzymes critical for cellular signaling pathways.

Medicinal Chemistry

The synthesis of this compound can be explored for drug development purposes. Its unique structure allows for modifications that could enhance potency and selectivity toward specific biological targets.

Pharmacological Studies

Due to its potential therapeutic effects, this compound can be subjected to pharmacological evaluation to determine its mechanism of action, toxicity profiles, and therapeutic indices in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

2.1.1. Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one

  • Positional Isomerism: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from thieno[2,3-d]pyrimidin-4-one (e.g., 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one ).

Hybrid Heterocyclic Systems

  • Pyrazolo-Pyrimidine Hybrid: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine replaces the oxadiazole-benzodioxole group with a pyrazolo-pyrimidine moiety. This hybrid system may enhance kinase inhibition, as pyrazolo-pyrimidines are known ATP-competitive inhibitors.
Substituent Analysis
Compound Name Core Scaffold Key Substituents Synthesis Yield Notable Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 1,3-Benzodioxol-5-yl (oxadiazole), 4-methoxyphenyl, methylsulfanyl N/A High lipophilicity (logP ~4.2 predicted); potential CYP450 interactions
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine 82% Planar structure; intramolecular hydrogen bonding enhances stability
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3,5-Dimethylisoxazole, 4-methylphenyl, allyl N/A Moderate solubility (cLogP ~3.8); allyl group may confer reactivity
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 2-Chlorophenyl (oxadiazole), 3,4-difluorobenzyl, methyl N/A Enhanced halogen bonding; fluorinated groups improve blood-brain barrier penetration
Physicochemical and Drug-Likeness Properties
  • Bioavailability : Oxadiazole and benzodioxole moieties may enhance metabolic stability but pose risks of CYP inhibition, as seen in .

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